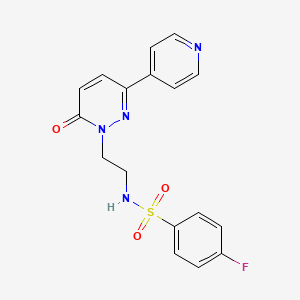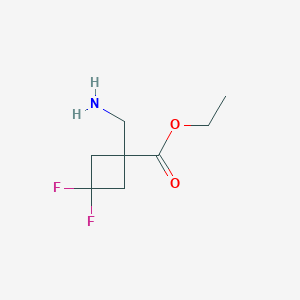
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate, also known as EA-3167, is a chemical compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of cyclobutane-based compounds and has a unique chemical structure that makes it an attractive candidate for drug development.
作用机制
The exact mechanism of action of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is not fully understood. However, it is believed to exert its effects by interacting with specific receptors and enzymes in the body. For example, it has been shown to bind to the mu-opioid receptor, which is involved in pain modulation.
生化和生理效应
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can also inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
One of the advantages of using Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate in lab experiments is its unique chemical structure, which allows for the development of novel drugs with improved efficacy and safety profiles. However, one of the limitations is the complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Animal studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can improve cognitive function and reduce neuroinflammation.
Another area of research is its use as an anti-cancer agent. Studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis.
Conclusion:
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its effects and to develop novel drugs based on its structure.
合成方法
The synthesis of Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of ethyl 3,3-difluorocyclobutanecarboxylate with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced using lithium aluminum hydride to give the amine product, which is further reacted with formaldehyde to obtain Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate.
科学研究应用
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate has been studied extensively for its potential therapeutic applications in various diseases. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Another area of research is its potential use as an analgesic. Animal studies have demonstrated that Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate can alleviate pain by modulating the activity of certain receptors in the brain and spinal cord.
属性
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-6(12)7(5-11)3-8(9,10)4-7/h2-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYFSQMNCRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2428633.png)
![N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2428634.png)
![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)

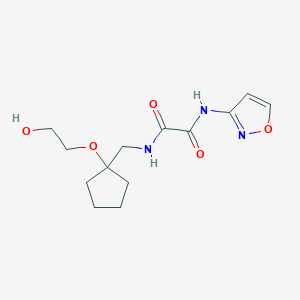
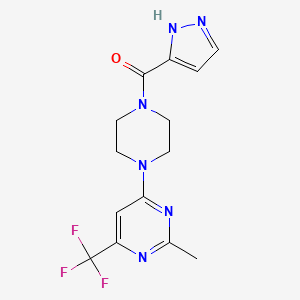
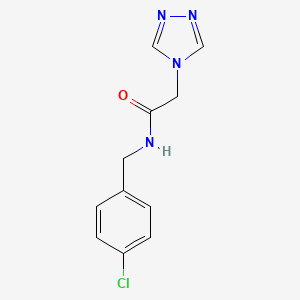
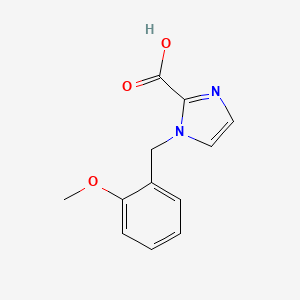
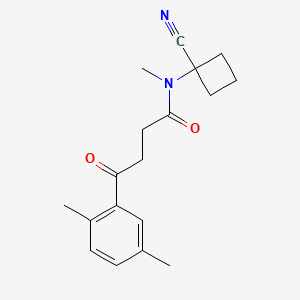
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)
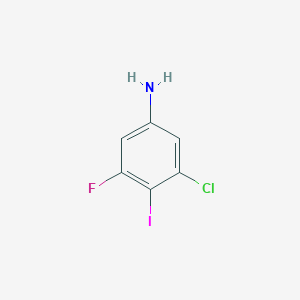
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)
